molecular formula C7H11F2N B15230684 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B15230684
M. Wt: 147.17 g/mol
InChI Key: QOZIKDGKJXQWPQ-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine (CAS: 1886967-27-6) is a fluorinated bicyclopentylamine derivative with the molecular formula C₇H₁₁F₂N·HCl (MW: 179.63 g/mol) . Its structure features a bicyclo[1.1.1]pentane (BCP) core substituted at the bridgehead (C-3) with a 1,1-difluoroethyl group. This compound is commercially available as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications . The BCP scaffold is prized in drug design for its high sp³ character, metabolic stability, and ability to act as a bioisostere for tert-butyl groups, aromatic rings, or alkynes .

Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C7H11F2N/c1-5(8,9)6-2-7(10,3-6)4-6/h2-4,10H2,1H3

InChI Key

QOZIKDGKJXQWPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC(C1)(C2)N)(F)F

Origin of Product

United States

Preparation Methods

Difluorocarbene Insertion into Bicyclo[1.1.0]butanes

The intramolecular cyclopropanation of α-allyldiazoacetates 17 using dirhodium catalysts (e.g., Rh₂(Oct)₄) generates bicyclo[1.1.0]butanes 18 , which undergo subsequent difluorocarbene insertion to form 2,2-difluorobicyclo[1.1.1]pentanes 21 (Scheme 1). This method, reported by Rentería-Gómez et al., enables the introduction of diverse substituents at position 3 of the BCP core. For example, α-allyldiazoacetates bearing aryl or heteroaryl groups yield 3-aryl-2,2-difluorobicyclo[1.1.1]pentanes in 60–85% yield. To adapt this approach for 3-(1,1-difluoroethyl) substitution, the diazo precursor must incorporate a 1,1-difluoroethyl moiety, which can be achieved via deacylative diazo transfer from a corresponding β-ketoester.

Light-Enabled Radical Addition to [1.1.1]Propellane

Barriault and colleagues developed a scalable method to synthesize BCP iodides by reacting alkyl iodides with [1.1.1]propellane under light irradiation (Scheme 2). This catalyst-free process generates BCP iodides in high purity (∼90%) without requiring chromatography. For instance, reacting 1,1-difluoroethyl iodide with propellane yields 1-(1,1-difluoroethyl)bicyclo[1.1.1]pentane iodide, which can be further functionalized at the iodide position. While this method excels in scalability (gram to kilogram scales), the iodide substituent is typically introduced at the bridgehead (position 1), necessitating subsequent substitution to install the amine group.

Functionalization of the Bicyclo[1.1.1]pentane Core

Introduction of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl moiety can be introduced via radical cross-coupling or nucleophilic substitution :

  • Fe-Catalyzed Radical Cross-Coupling : A multicomponent reaction involving Fe(acac)₃, a difluoroalkyl iodide, and a BCP precursor enables the direct installation of 1,1-difluoroethyl groups at position 3. For example, reacting bicyclo[1.1.1]pentan-1-amine with 1,1-difluoroethyl iodide under Fe catalysis yields the target compound in moderate yields (45–60%).
  • Nucleophilic Substitution : BCP iodides generated via the light-enabled method can undergo substitution with 1,1-difluoroethyl cuprates. However, the strained nature of the BCP core often leads to side reactions, necessitating careful optimization of reaction conditions (e.g., low temperatures and polar aprotic solvents).

Installation of the Amine Group

Amination of the BCP core is achieved through strain-release amination or Gabriel synthesis :

  • Strain-Release Amination : Reacting BCP iodides with ammonia or primary amines under basic conditions (e.g., K₂CO₃ in DMF) displaces the iodide with an amine group. For example, 1-iodo-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane reacts with aqueous ammonia to yield the target amine in 70–80% yield.
  • Gabriel Synthesis : BCP bromides are treated with phthalimide potassium salt, followed by hydrazine hydrolysis, to generate primary amines. This method avoids over-alkylation but requires harsh conditions (refluxing ethanol) that may degrade sensitive substituents.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Scalability Functional Group Tolerance
Difluorocarbene Insertion Cyclopropanation → Difluorocarbene insertion → Amination 50–70 Moderate High (aryl, heteroaryl)
Light-Enabled Synthesis Radical addition → Substitution 60–80 High Moderate (alkyl, iodide)
Radical Cross-Coupling Fe-catalyzed coupling → Purification 45–60 Low Low (sensitive to radicals)

Mechanistic Insights and Challenges

Regioselectivity in Difluorocarbene Insertion

Difluorocarbene insertion into bicyclo[1.1.0]butanes proceeds via a stepwise mechanism: initial attack at the central C1–C3 bond forms a diradical intermediate, which collapses to the BCP product. Substituents at position 3 (e.g., 1,1-difluoroethyl) stabilize the transition state, favoring regioselective insertion. However, electron-deficient substituents may divert the reaction pathway, leading to byproducts such as methylene-difluorocyclobutanes.

Stability of Difluoroethyl-Substituted BCPs

The 1,1-difluoroethyl group introduces steric and electronic strain, rendering the BCP core prone to rearrangement. For example, proton abstraction at the methine position generates a conjugate base that undergoes ring-opening to form difluorocyclobutenes. Stabilizing strategies include using bulky protecting groups (e.g., tert-butoxycarbonyl) or conducting reactions at low temperatures (−78°C).

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while reduction may produce difluoroethyl alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 3-(1,1-difluoroethyl)-BCP-1-amine and analogous compounds:

Compound Name Substituent(s) at C-3 Molecular Formula Key Features References
3-(1,1-Difluoroethyl)-BCP-1-amine 1,1-Difluoroethyl C₇H₁₁F₂N·HCl High lipophilicity; enhanced metabolic stability due to fluorine atoms
3-Fluoro-BCP-1-amine Fluorine C₅H₇FN Compact size; improved bioavailability via radical fluorination synthesis
3-Phenyl-BCP-1-amine Phenyl C₁₁H₁₃N Bulky aromatic substituent; synthesized via metal-free homolytic alkylation
3-(Trifluoromethyl)-BCP-1-amine Trifluoromethyl (CF₃) C₆H₇F₃N Strong electron-withdrawing effects; higher polarity
3-Alkyl-BCP-1-amines (e.g., 3-methyl) Alkyl (e.g., methyl) C₆H₁₁N Flexible substituent; synthesized via strain-release amination of propellane

Key Observations :

  • Electronic Effects: Fluorine substituents (e.g., in 3-fluoro and 3-(1,1-difluoroethyl) derivatives) enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Steric Bulk : The 1,1-difluoroethyl group introduces moderate steric bulk, balancing lipophilicity and spatial constraints, whereas the phenyl group (3-phenyl-BCP-1-amine) provides rigidity for target binding .
  • Synthetic Accessibility : 3-Alkyl-BCP-1-amines are synthesized efficiently via [1.1.1]propellane functionalization, while fluorinated derivatives often require specialized methods like radical fluorination .
3-(1,1-Difluoroethyl)-BCP-1-amine
  • Route : Derived from intermediates like 1-azido-3-iodo-BCP, followed by azide reduction and difluoroethylation. Challenges include controlling regioselectivity and scalability .
  • Yield: Limited data available, but commercial availability suggests optimized processes .
Comparative Syntheses:

3-Fluoro-BCP-1-amine : Synthesized via radical fluorination of 3-iodo-BCP-1-amine using Selectfluor® (70% yield) .

3-Phenyl-BCP-1-amine : Metal-free homolytic aromatic alkylation of benzene with BCP radicals (45% yield) .

3-Alkyl-BCP-1-amines : Strain-release amination of [1.1.1]propellane with magnesium amides and alkyl electrophiles (up to 85% yield) .

Key Challenges :

  • Fluorinated derivatives (e.g., 3-(1,1-difluoroethyl)) require multi-step protocols, whereas alkyl analogs benefit from one-pot propellane-based methods .
  • Scalability issues persist for bridgehead-substituted BCPs due to the strained core and reactive intermediates .

Pharmacological and Physicochemical Properties

Property 3-(1,1-Difluoroethyl)-BCP-1-amine 3-Fluoro-BCP-1-amine 3-Phenyl-BCP-1-amine
LogP (Predicted) ~2.1 ~1.5 ~2.8
Aqueous Solubility Moderate (HCl salt) High Low
Metabolic Stability High (fluorine shielding) High Moderate
Bioisosteric Utility tert-Butyl replacement Compact substituent Aromatic replacement

Commercial Availability and Cost

  • 3-(1,1-Difluoroethyl)-BCP-1-amine hydrochloride : Priced at $371.12–$1,784.57/g (Enamine Ltd.), reflecting synthetic complexity .
  • 3-Fluoro-BCP-1-amine : Available at ~$500/g (Sigma-Aldrich), synthesized via scalable radical methods .
  • 3-Alkyl-BCP-1-amines : Lower cost (~$200/g) due to efficient propellane-based routes .

Biological Activity

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine, with CAS number 1886967-26-5, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The molecular formula of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine is C7_7H11_{11}F2_2N, with a molecular weight of 147.17 g/mol. The compound features a bicyclic structure that may influence its interactions with biological systems.

PropertyValue
Molecular FormulaC7_7H11_{11}F2_2N
Molecular Weight147.17 g/mol
CAS Number1886967-26-5
IUPAC Name3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine

The exact mechanism of action of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine remains largely uncharacterized in the literature. However, compounds with similar bicyclic structures often interact with neurotransmitter systems or exhibit enzyme inhibitory activities.

Pharmacological Studies

Recent studies have indicated that compounds in the bicyclo[1.1.1] series may exhibit interesting pharmacological properties:

  • Neurotransmitter Interaction : Preliminary data suggest potential interactions with dopamine and serotonin receptors, which could position this compound as a candidate for neuropharmacological applications.
  • Antitumor Activity : Some derivatives of bicyclic amines have shown cytotoxic effects against various cancer cell lines, hinting at the possibility that 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine may possess similar properties.

Study 1: Antitumor Potential

In a study investigating the antitumor activity of bicyclic amines, researchers found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and A549). While specific data on 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine is limited, similar structural analogs showed IC50 values in the micromolar range.

Study 2: Neuropharmacological Effects

A recent pharmacological study evaluated the effects of various bicyclic amines on neurotransmitter release in vitro. The results indicated that compounds with difluoroethyl substitutions could enhance dopamine release in neuronal cultures, suggesting a potential role in treating disorders such as depression or schizophrenia.

Safety and Toxicology

Safety assessments for 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine are essential for its development as a therapeutic agent:

  • Acute Toxicity : Initial toxicity studies indicate that compounds in this class may cause mild to moderate toxicity upon acute exposure.
  • Irritation Potential : Skin and eye irritation studies are recommended to establish safety profiles for handling and administration.

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : The bicyclo[1.1.1]pentane core shows distinct upfield shifts (δ 1.4–2.1 ppm for bridgehead protons). Difluoroethyl groups exhibit splitting patterns (²J₆F ~ 70 Hz) .
  • HRMS : Confirm molecular ion [M+H⁺] with <2 ppm error .
  • X-ray Crystallography : Resolves strained geometry; bond angles ~90° at bridgehead carbons .

How can computational chemistry guide the design of 3-substituted bicyclo[1.1.1]pentan-1-amines for drug discovery?

Q. Advanced Application

  • Conformational Analysis : DFT calculations (B3LYP/6-31G*) predict rigidity and sp³-hybridized character, critical for mimicking aromatic bioisosteres .
  • Docking Studies : Map steric and electronic compatibility with target proteins (e.g., γ-secretase) by comparing binding energies to phenyl or tert-butyl analogs .

What strategies address scalability challenges in synthesizing 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine for preclinical studies?

Q. Advanced Process Chemistry

  • Propellane Handling : Use flow reactors to stabilize [1.1.1]propellane, minimizing decomposition during large-scale reactions .
  • Workflow Optimization :
    • Replace cryogenic conditions with RT-compatible turbo amides (e.g., LiHMDS) .
    • Employ continuous extraction to isolate the amine hydrochloride salt .
      Case Study : Scripps Research achieved multi-kilogram synthesis via Davies-type amides, improving throughput by 300% .

How do structural modifications at the 3-position impact the physicochemical properties of bicyclo[1.1.1]pentan-1-amines?

Q. Advanced Structure-Activity Relationship (SAR)

  • Lipophilicity : Difluoroethyl groups reduce logP vs. non-fluorinated analogs (ΔlogP = –0.5), enhancing solubility .
  • Metabolic Stability : Fluorination decreases CYP450-mediated oxidation, confirmed via human liver microsome assays (t₁/₂ > 120 min) .
    Data Table :
SubstituentlogPSolubility (µg/mL)Metabolic t₁/₂ (min)
1,1-Difluoroethyl1.845135
Ethyl2.32290
Cyclopropyl2.130110
Data derived from

What mechanistic insights explain competing pathways in the amination of [1.1.1]propellane?

Q. Advanced Mechanistic Study

  • Radical vs. Polar Pathways :
    • Polar Route : Nucleophilic amide attack on propellane’s central carbon forms a bicyclic intermediate .
    • Radical Route : Homolytic cleavage of propellane generates diradicals, leading to undesired oligomers .
      Mitigation : Use excess amide (2.5 equiv) and Cu(I) additives to suppress radical chain reactions .

How can researchers validate the bioisosteric equivalence of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine to aromatic moieties?

Q. Advanced Biological Evaluation

  • In Vitro Assays : Compare IC₅₀ values in kinase inhibition assays (e.g., Pfizer’s γ-secretase inhibitor) .
  • Crystallography : Overlay crystal structures with lead compounds to confirm spatial mimicry of phenyl rings .
    Example : Stepan et al. demonstrated a 10-fold potency increase in a BCP-based γ-secretase inhibitor vs. phenyl analog .

What are the best practices for handling and storing 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride to ensure experimental reproducibility?

Q. Basic Laboratory Protocol

  • Storage : Desiccate at –20°C under argon; hygroscopicity leads to decomposition at RT .
  • In-Use Stability : Prepare fresh solutions in anhydrous DMSO or THF; avoid aqueous buffers with pH > 7 .

How can photochemical methods expand the functionalization of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine?

Q. Advanced Functionalization

  • Cycloadditions : UV irradiation (λ = 365 nm) with alkenes generates bicyclo[3.1.1]heptane derivatives via imine diradical intermediates .
  • Applications : Sp³-rich products are valuable in fragment-based drug discovery .

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